tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate
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Overview
Description
tert-Butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate typically involves the reaction of tert-butyl acetate with an appropriate amine under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Starting Materials: tert-Butyl acetate and an appropriate amine.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
tert-Butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate can be compared with similar compounds such as:
tert-Butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate: This compound has a similar structure but with a cyclopropylmethyl group instead of an ethyl group.
tert-Butyl 2-[(3-aminocyclobutyl)(methyl)amino]acetate: This compound has a methyl group instead of an ethyl group, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2-[(3-aminocyclobutyl)-ethylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-6-9(13)7-10)8-11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWXWXYXZDAELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC(C)(C)C)C1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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